molecular formula C8H11ClFN B1401554 4-Ethyl-2-fluoroaniline hydrochloride CAS No. 1201943-86-3

4-Ethyl-2-fluoroaniline hydrochloride

Cat. No.: B1401554
CAS No.: 1201943-86-3
M. Wt: 175.63 g/mol
InChI Key: WJCLBSUUDHZHKM-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoroaniline hydrochloride is an organic compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with ethyl and fluoro groups. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluoroaniline hydrochloride typically involves the nucleophilic substitution of 4-ethyl-2-fluoronitrobenzene followed by reduction. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically produces amines .

Scientific Research Applications

4-Ethyl-2-fluoroaniline hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-ethyl-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, depending on the specific application .

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoroaniline
  • 4-Ethyl-2-chloroaniline

Comparison: 4-Ethyl-2-fluoroaniline hydrochloride is unique due to the presence of both ethyl and fluoro substituents, which confer distinct chemical properties compared to its analogs. For instance, the ethyl group can increase lipophilicity, while the fluoro group can enhance binding affinity to biological targets .

Properties

IUPAC Name

4-ethyl-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCLBSUUDHZHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855742
Record name 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201943-86-3
Record name 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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